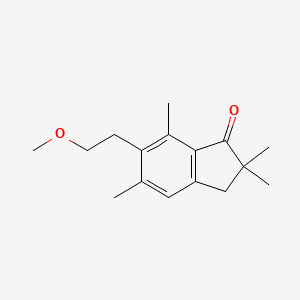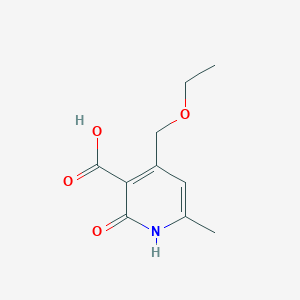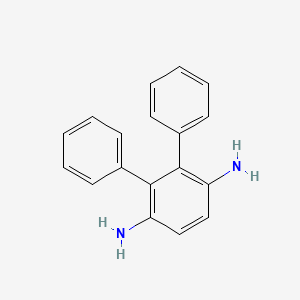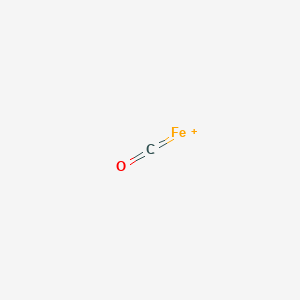![molecular formula C11H27O4PSi B14683078 Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate CAS No. 36240-42-3](/img/structure/B14683078.png)
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate is a chemical compound characterized by the presence of a trimethylsilyl group, a butan-2-yl group, and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate typically involves the protection of hydroxyl groups using trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms a trialkylsilyl ether, which is a common method for protecting alcohols during organic synthesis . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar protection and reaction strategies as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the phosphonate group, leading to different phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The phosphonate group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Lacks the trimethylsilyl group, making it less effective as a protecting group.
Trimethylsilyl phosphonate: Similar in structure but may have different reactivity due to the absence of the butan-2-yl group.
Butan-2-yl phosphonate: Does not contain the trimethylsilyl group, affecting its protective capabilities.
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate is unique due to the combination of the trimethylsilyl group and the phosphonate group, providing both protection and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Propiedades
Número CAS |
36240-42-3 |
|---|---|
Fórmula molecular |
C11H27O4PSi |
Peso molecular |
282.39 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylbutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H27O4PSi/c1-8-11(4,15-17(5,6)7)16(12,13-9-2)14-10-3/h8-10H2,1-7H3 |
Clave InChI |
MTIPDCXPPTZEQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(O[Si](C)(C)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
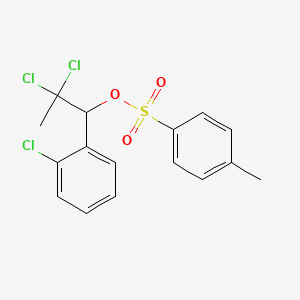
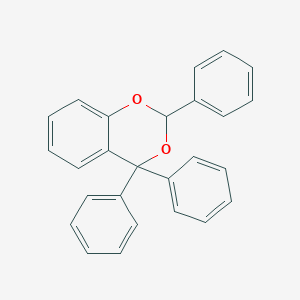
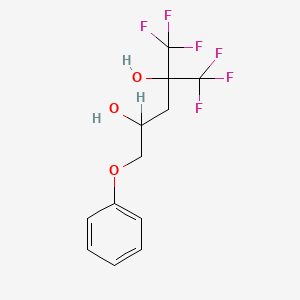
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

